Tert-butyl 4-aminobutanoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

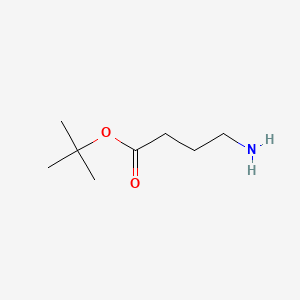

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZZZOMHBHBURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427241 | |

| Record name | Tert-butyl 4-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50479-22-6 | |

| Record name | Tert-butyl 4-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Tert-butyl 4-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-aminobutanoate, a key building block in medicinal chemistry and drug development, serves as a protected form of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its strategic importance lies in the tert-butyl ester functionality, which masks the carboxylic acid group of GABA, allowing for selective modifications at the amine terminus. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols, mechanistic insights, and characterization data to support researchers in their synthetic endeavors.

Physicochemical Properties

This compound is typically a liquid at room temperature and should be stored in a cool, dark place under an inert atmosphere, ideally in a freezer at -20°C.[1] Its hydrochloride salt is a solid.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₈H₁₇NO₂ | [3] |

| Molecular Weight | 159.23 g/mol | [3] |

| CAS Number | 50479-22-6 | [3] |

| Physical Form | Liquid | [1] |

| Storage Temperature | -20°C | [1] |

| SMILES | CC(C)(C)OC(=O)CCCN | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategic routes, each with its own set of advantages and considerations. The choice of route often depends on the desired scale, available starting materials, and the specific requirements of the subsequent synthetic steps.

Route 1: Two-Step Synthesis via N-Boc Protection

This widely employed method involves the initial protection of the amine group of 4-aminobutanoic acid (GABA) with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid, and concluding with the deprotection of the amine. This strategy offers excellent control over side reactions and generally provides high yields.

The protection of the amino group of GABA is a crucial first step to prevent its interference in the subsequent esterification reaction. This is typically achieved by reacting GABA with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[4]

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate.[4]

-

Cool the solution to 0 °C in an ice bath with stirring.[4]

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the cooled solution.[4]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.[4]

-

Extract the aqueous layer three times with ethyl acetate.[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Filter the solution and concentrate under reduced pressure to yield the crude N-Boc-GABA.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure product.[4]

Reaction Mechanism:

Caption: Boc protection of GABA.

With the amine group protected, the carboxylic acid of N-Boc-GABA can be esterified with tert-butanol. Acid catalysis is typically employed to facilitate this reaction.

Experimental Protocol:

-

Dissolve N-Boc-GABA (1.0 eq) in an excess of tert-butanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude tert-butyl N-(tert-butoxycarbonyl)-4-aminobutanoate.

-

Purify the product by column chromatography on silica gel.

Reaction Mechanism:

Caption: Esterification of N-Boc-GABA.

The final step in this route is the removal of the Boc protecting group to yield the desired this compound. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA).[5][6]

Experimental Protocol:

-

Dissolve the purified tert-butyl N-(tert-butoxycarbonyl)-4-aminobutanoate (1.0 eq) in dichloromethane (DCM).[5]

-

Add an excess of trifluoroacetic acid (TFA) to the solution.[5]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[7]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[5]

-

The crude product, often obtained as a TFA salt, can be neutralized with a mild base and purified by extraction or column chromatography. Alternatively, precipitation with a non-polar solvent like diethyl ether can be used to isolate the product.[7]

Reaction Mechanism:

Caption: N-Boc deprotection.

Route 2: Direct Esterification of 4-Aminobutanoic Acid

A more direct, one-pot approach involves the esterification of GABA with tert-butanol in the presence of a strong acid catalyst. While seemingly simpler, this method can be challenging due to the zwitterionic nature of GABA and potential side reactions.

Experimental Protocol:

-

Suspend 4-aminobutanoic acid (1.0 eq) in a large excess of tert-butanol.

-

Carefully add a strong acid catalyst, such as concentrated sulfuric acid, dropwise with cooling.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After cooling, carefully neutralize the reaction mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, while keeping the temperature low.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified, typically by fractional distillation under reduced pressure or column chromatography.[1][8]

Reaction Mechanism:

Caption: Direct esterification of GABA.

Purification and Characterization

Purification

Purification of this compound is crucial to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques include:

-

Column Chromatography: Silica gel chromatography is effective for removing polar impurities. A gradient of ethyl acetate in hexanes is a typical eluent system.[9]

-

Fractional Distillation: For larger quantities, fractional distillation under reduced pressure can be employed to purify the liquid product.[8]

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be utilized for high-purity applications, particularly for intermediates like N-protected derivatives.[2][10]

Characterization

The identity and purity of synthesized this compound are confirmed using various spectroscopic methods.

| Spectroscopic Data | Predicted Chemical Shifts (ppm) or Key Absorptions (cm⁻¹) |

| ¹H NMR | δ 2.71 (t, 2H, -CH₂-NH₂), 2.22 (t, 2H, -CH₂-COO-), 1.72 (quintet, 2H, -CH₂-CH₂-CH₂-), 1.44 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ 173.0 (C=O), 80.5 (quaternary C of t-butyl), 41.8 (-CH₂-NH₂), 33.0 (-CH₂-COO-), 28.2 (-C(CH₃)₃), 27.5 (-CH₂-CH₂-CH₂-) |

| IR (Infrared) Spectroscopy | ~3380 cm⁻¹ (N-H stretch, primary amine), ~2970 cm⁻¹ (C-H stretch, alkyl), ~1730 cm⁻¹ (C=O stretch, ester), ~1160 cm⁻¹ (C-O stretch, ester) |

| Mass Spectrometry (MS) | [M+H]⁺ = 160.1332 |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from its ability to introduce the GABA backbone in a protected form, allowing for further chemical modifications.

-

GABA Transaminase (GABA-T) Inhibitors: It is a precursor in the synthesis of vigabatrin, an irreversible inhibitor of GABA-T used as an antiepileptic drug.

-

GABAB Receptor Agonists: The synthesis of baclofen analogues, which are GABAB receptor agonists used as muscle relaxants, can utilize this compound as a starting material.

-

Peptide Synthesis: As a protected amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with modified pharmacological properties.[11]

Safety Information

This compound and its hydrochloride salt are classified as hazardous chemicals. It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage.[12] Harmful if swallowed and may cause respiratory irritation.[12]

-

Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[12]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound. The detailed synthetic protocols, mechanistic insights, and characterization data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The strategic use of this versatile building block continues to contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

- 1. chembam.com [chembam.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Purification [chem.rochester.edu]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-aminobutanoate

This guide provides a comprehensive overview of the essential physicochemical properties of tert-butyl 4-aminobutanoate, a critical intermediate in contemporary drug discovery and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective application in the laboratory.

Introduction: The Strategic Importance of this compound

This compound, the tert-butyl ester of γ-aminobutyric acid (GABA), is a versatile building block in medicinal chemistry. Its strategic importance lies in the orthogonal protection of the amine and carboxylic acid functionalities of the GABA scaffold. The tert-butyl ester group provides robust protection for the carboxyl end, which can be selectively removed under acidic conditions, leaving the amine available for further modification. This characteristic makes it a key precursor in the synthesis of a wide array of pharmaceutical compounds, including GABA analogues and peptidomimetics.[1][2][3] Notably, it serves as a starting material for the synthesis of inhibitors of GABA aminotransferase (GABA-T), an enzyme crucial for the degradation of the inhibitory neurotransmitter GABA.[4] By inhibiting GABA-T, the concentration of GABA in the brain is increased, a therapeutic strategy employed in the management of epilepsy and other neurological disorders.[4]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, reaction optimization, and purification. These properties dictate its behavior in various solvent systems and its stability under different experimental conditions.

Structural and Molecular Data

Below is a summary of the fundamental structural and molecular properties of this compound and its commonly used hydrochloride salt.

| Property | This compound | This compound Hydrochloride | Reference(s) |

| IUPAC Name | This compound | This compound;hydrochloride | [5][6] |

| Synonyms | tert-butyl 4-aminobutyrate, 4-aminobutyric acid tert-butyl ester | H-GABA-OtBu.HCl, γ-Aminobutyric acid t-butyl ester hydrochloride | [6][7] |

| CAS Number | 50479-22-6 | 58640-01-0 | [6][8] |

| Molecular Formula | C₈H₁₇NO₂ | C₈H₁₈ClNO₂ | [6][7] |

| Molecular Weight | 159.23 g/mol | 195.69 g/mol | [5][6] |

| Appearance | Colorless liquid or white to off-white solid | White to off-white solid | [1] |

Chemical Structure:

Caption: Chemical structure of this compound.

Experimental Protocols for Property Determination

The following sections detail standardized protocols for the determination of key physicochemical parameters. These methodologies are designed to be self-validating and are grounded in established analytical principles.

Solubility Determination: A Thermodynamic Approach

The equilibrium solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability.[9] The shake-flask method is a reliable technique for determining thermodynamic solubility.[10]

Protocol: Equilibrium Solubility Assay

-

Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[10]

-

Compound Addition: Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The excess solid ensures that equilibrium is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.[11]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[11][12]

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Causality in Experimental Choices: The use of multiple pH values is crucial as the ionization state of the primary amine in this compound will vary with pH, significantly impacting its solubility. Equilibration at a physiological temperature provides data that is more relevant to in vivo conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl 4-aminobutyrate hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound Hydrochloride [lgcstandards.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. who.int [who.int]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

A Technical Guide to Tert-butyl 4-aminobutanoate: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 4-aminobutanoate, a versatile chemical building block with significant applications in synthetic organic chemistry and drug development. Targeted at researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the compound's core properties, synthesis methodologies, and its critical role as a GABA analogue and a key component in peptide synthesis.

Core Compound Identification and Physicochemical Properties

This compound is the tert-butyl ester of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system. The introduction of the tert-butyl group serves as a protecting group for the carboxylic acid moiety, a feature that is instrumental in its synthetic applications. The compound is most commonly available as a free base or as a hydrochloride salt.

Table 1: Core Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound HCl |

| CAS Number | 50479-22-6[1] | 58640-01-0[2] |

| Molecular Formula | C₈H₁₇NO₂[1] | C₈H₁₈ClNO₂[3] |

| Molecular Weight | 159.23 g/mol [4] | 195.69 g/mol [5] |

| Physical Form | Liquid[1] | Solid |

| IUPAC Name | This compound[4] | This compound;hydrochloride[5] |

A comprehensive list of computed physicochemical properties for the free base is provided by PubChem, including an XLogP3-AA value of 0.5 and 3 hydrogen bond acceptors.[4]

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 4-aminobutanoic acid (GABA). The primary challenge in this synthesis is the presence of both an amino and a carboxylic acid group, which necessitates strategic protection to avoid self-polymerization or other side reactions.

A prevalent method involves the direct esterification of a protected GABA derivative. For instance, N-Cbz-4-aminobutanoic acid can be reacted with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[6] The N-Cbz protecting group can then be removed via hydrogenolysis to yield the desired product.

A more direct and efficient method for the tert-butylation of amino acids has been developed, utilizing bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate.[7] This approach allows for the direct conversion of free amino acids into their tert-butyl esters in good yields, offering a simpler and safer alternative to methods requiring strong acids or gaseous isobutene.[7]

Below is a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound is primarily centered on two key areas: its role as a building block in peptide synthesis and its function as a GABA analogue for neurological research.

Role in Solid-Phase Peptide Synthesis (SPPS)

In modern drug discovery, peptides are of significant interest.[8] Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides.[9] A common strategy in SPPS is the Fmoc/tBu approach, where the N-terminus of the growing peptide chain is temporarily protected by a base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups.[10]

The tert-butyl group is a widely used acid-labile protecting group for the carboxylic acid side chains of aspartic acid and glutamic acid.[11] this compound can be used to introduce a GABA-like linker or spacer into a peptide sequence. The tert-butyl ester protects the carboxyl group, preventing it from interfering with the peptide bond formation. This protecting group is stable to the basic conditions used to remove the Fmoc group (e.g., piperidine) but is easily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the final stage of synthesis.[10]

The diagram below illustrates the role of tert-butyl protecting groups in an Fmoc-based SPPS cycle.

Caption: Simplified workflow of Fmoc/tBu SPPS.

Application as a GABA Analogue

Given that this compound is an ester derivative of GABA, it is a valuable tool in neuroscience research. As a GABA analogue, it can be used to study the GABAergic system.[12] Low levels of GABA are associated with several neurological disorders, and inhibiting the enzyme that degrades GABA, γ-aminobutyric acid aminotransferase (GABA-AT), is a therapeutic strategy.[13]

The tert-butyl ester modification increases the lipophilicity of the GABA molecule, which can potentially facilitate its passage across the blood-brain barrier. Once in the central nervous system, it can be hydrolyzed by esterases to release GABA. This prodrug approach is a common strategy in drug development to improve the pharmacokinetic properties of a parent molecule.

Experimental Protocol: Deprotection of a Tert-butyl Ester in Peptide Synthesis

The following is a representative protocol for the final cleavage and deprotection step in SPPS, where tert-butyl protecting groups are removed.

Objective: To cleave a synthesized peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including tert-butyl esters.

Materials:

-

Peptide-bound resin

-

Trifluoroacetic acid (TFA), reagent grade

-

Deionized water

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Cold diethyl ether

-

Centrifuge tubes

-

Reaction vessel with a frit

Procedure:

-

Resin Preparation: The peptide-bound resin is washed thoroughly with dichloromethane (DCM) and dried under a stream of nitrogen.

-

Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common formulation is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan, EDT may be added to scavenge cations that can modify the indole side chain.[9]

-

Cleavage Reaction: The cleavage cocktail is added to the resin in the reaction vessel. The mixture is incubated at room temperature for 2-3 hours with occasional agitation.

-

Peptide Precipitation: The resin is filtered, and the filtrate containing the peptide is collected. The peptide is precipitated by adding the filtrate to a large volume of cold diethyl ether.

-

Peptide Collection: The precipitated peptide is collected by centrifugation, and the ether is decanted. This washing step is repeated several times to remove scavengers and residual TFA.

-

Drying and Purification: The crude peptide pellet is dried under vacuum. The peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality of Experimental Choices:

-

TFA: A strong acid is required to cleave the acid-labile tert-butyl ester and other protecting groups, as well as the linker attaching the peptide to the resin.

-

Water and TIS: These are included as scavengers. During cleavage, the tert-butyl group forms a reactive tert-butyl cation. TIS and water trap these cations, preventing them from reacting with sensitive amino acid side chains like tryptophan and methionine.[9]

Conclusion

This compound is a chemical entity of significant value in the field of drug development and scientific research. Its utility as a protected form of GABA allows for its incorporation into complex molecules like peptides and serves as a potential prodrug for modulating the GABAergic system. A thorough understanding of its properties, synthesis, and the mechanisms governing its application is essential for researchers aiming to leverage this versatile building block in their synthetic endeavors.

References

- 1. This compound | 50479-22-6 [sigmaaldrich.com]

- 2. This compound Hydrochloride [lgcstandards.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 11. peptide.com [peptide.com]

- 12. GABA analogue - Wikipedia [en.wikipedia.org]

- 13. Design and mechanism of tetrahydrothiophene-based γ-aminobutyric acid aminotransferase inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Tert-butyl 4-aminobutanoate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-aminobutanoate, a pivotal building block in contemporary organic synthesis and drug development. Recognizing the frequent absence of exhaustive quantitative solubility data in public literature, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of solubility, leveraging concepts such as Hansen Solubility Parameters and COSMO-RS, present a qualitative solubility profile based on the molecule's structural attributes, and provide a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is designed to empower researchers with the knowledge to make informed decisions on solvent selection, reaction optimization, and formulation development involving this compound.

Introduction: The Significance of this compound and Its Solubility

This compound, the tert-butyl ester of gamma-aminobutyric acid (GABA), is a versatile intermediate in medicinal chemistry and organic synthesis. Its utility stems from the presence of a protected carboxylic acid (the tert-butyl ester) and a free primary amine, allowing for selective reactions at the amino group. The tert-butyl protecting group is favored for its stability under a range of conditions and its susceptibility to cleavage under acidic conditions.

A thorough understanding of the solubility of this compound is paramount for its effective application. Solubility dictates the choice of reaction solvents, influences reaction kinetics and yields, and is a critical parameter in downstream processes such as purification, crystallization, and formulation. In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and the feasibility of developing a viable drug product.

This guide will equip the reader with both theoretical and practical tools to navigate the solubility landscape of this important molecule.

Theoretical Framework for Predicting Solubility

While empirical determination remains the gold standard, theoretical models offer a powerful predictive lens to guide solvent selection and experimental design, saving valuable time and resources. Two prominent approaches are the Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to "Like Dissolves Like"

Developed by Charles M. Hansen, HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[1][2][3] These three parameters are treated as coordinates in a three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP values are more likely to be miscible.[1][2]

The distance (Ra) between two substances in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.

For this compound, one can predict its HSP based on its molecular structure and then compare these values to the known HSP of various solvents to create a preliminary solubility profile.

COSMO-RS: A Quantum Leap in Solubility Prediction

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a more recent and powerful method based on quantum chemical calculations.[4][5] It predicts the thermodynamic properties of fluids and solutions from the molecular surface screening charges of the individual components. This ab initio approach allows for the prediction of solubility without the need for extensive experimental data.[6]

COSMO-RS can be particularly useful for novel compounds where no experimental data exists. It can generate a ranked list of potential solvents, significantly narrowing the experimental screening process.[4][6] Furthermore, recent advancements have shown that COSMO-RS can be used to predict Hansen Solubility Parameters, bridging the gap between these two predictive models.[7]

Qualitative Solubility Profile of this compound

Based on the molecular structure of this compound, which features a non-polar tert-butyl group and a polar amino group, a qualitative solubility profile can be inferred. The principle of "like dissolves like" provides a foundational guide.

| Solvent Class | Predicted Solubility | Rationale |

| Non-Polar Aprotic | High | The large, non-polar tert-butyl group is expected to interact favorably with non-polar solvents like hexane, toluene, and diethyl ether. |

| Polar Aprotic | Moderate to High | Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are likely to be effective due to their ability to engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding with the bulky tert-butyl group. |

| Polar Protic | Moderate to Low | Alcohols like methanol and ethanol may show some solubility due to hydrogen bonding with the amino group. However, the non-polar character of the tert-butyl group will limit extensive miscibility. |

| Aqueous (Water) | Low | The hydrophobic nature of the tert-butyl group is expected to significantly limit solubility in water. The amino group can participate in hydrogen bonding, but this is unlikely to overcome the hydrophobicity of the rest of the molecule. |

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a sealed vial.

-

Add a precise volume of the chosen solvent to the vial.

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid. This step is critical to avoid artificially high results.

-

-

Quantification of Solute:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Calculation of Solubility:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Solvent Selection Workflow

The following workflow diagram illustrates a logical approach to selecting an appropriate solvent for a given application involving this compound, integrating theoretical prediction and experimental verification.

Caption: A workflow for solvent selection for this compound.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for this compound remains elusive, a combination of theoretical prediction and systematic experimental determination provides a robust pathway for researchers. By understanding the molecular characteristics of the solute and leveraging powerful predictive tools like Hansen Solubility Parameters and COSMO-RS, the experimental burden can be significantly reduced. The detailed shake-flask protocol provided in this guide offers a reliable method for generating high-quality, quantitative solubility data. This integrated approach will enable scientists and developers to make informed and efficient decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating their research and development endeavors.

References

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Solubility parameters (HSP) [adscientis.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. scm.com [scm.com]

- 5. COSMO-RS - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. who.int [who.int]

An In-Depth Technical Guide to Tert-butyl 4-aminobutanoate: Structural Analogues and Derivatives for Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 4-aminobutanoate, its structural analogues, and derivatives, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into the synthesis, chemical properties, and diverse applications of this versatile chemical scaffold, with a particular focus on its role in the modulation of the γ-aminobutyric acid (GABA) system.

Introduction: The Significance of the GABA Scaffold

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Consequently, the GABAergic system is a key target for therapeutic intervention in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. This compound, a lipophilic derivative of GABA, serves as a pivotal building block in the synthesis of novel GABA analogues and other bioactive molecules.[2][3] The tert-butyl ester group provides a valuable protecting group for the carboxylic acid functionality, enabling selective modifications at the amine terminus and other positions of the butanoate backbone.[4]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization are fundamental processes for the exploration of new chemical entities targeting the GABAergic system and beyond.

Synthesis of the Core Moiety: this compound

The direct esterification of 4-aminobutanoic acid (GABA) with tert-butanol is a common and efficient method for the preparation of the parent compound.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-Aminobutanoic acid (GABA), tert-butanol, sulfuric acid (concentrated), diethyl ether, sodium bicarbonate (saturated solution).

-

Procedure:

-

Suspend 4-aminobutanoic acid in a generous excess of tert-butanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess tert-butanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound as an oil or low-melting solid.

-

N-Substituted Derivatives: Expanding Chemical Diversity

The primary amine of this compound is a versatile handle for the introduction of a wide array of substituents, leading to diverse structural analogues with distinct pharmacological profiles. A common strategy involves the use of the tert-butyloxycarbonyl (Boc) protecting group to facilitate controlled N-alkylation or N-acylation.[5][6]

Experimental Protocol: Synthesis of N-Boc-tert-butyl 4-aminobutanoate

-

Materials: this compound, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).

-

Procedure:

-

Dissolve this compound in THF.

-

Add triethylamine to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction mixture at room temperature and monitor its completion by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain N-Boc-tert-butyl 4-aminobutanoate.[5]

-

The resulting N-Boc protected intermediate can then be deprotected and subsequently reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to generate a library of N-substituted derivatives.

Key Applications in Drug Discovery

The structural framework of this compound is a launchpad for the development of potent and selective modulators of various biological targets.

Inhibitors of GABA Aminotransferase (GABA-T)

A primary application of this compound derivatives is in the synthesis of inhibitors for GABA aminotransferase (GABA-T), the enzyme responsible for the degradation of GABA.[1] By inhibiting GABA-T, the concentration of GABA in the synaptic cleft is increased, leading to enhanced inhibitory neurotransmission. This mechanism is particularly relevant for the treatment of epilepsy and other seizure disorders.

Structure-Activity Relationship (SAR) Insights:

Quantitative Structure-Activity Relationship (QSAR) studies on GABA-T inhibitors have revealed key structural features that govern their potency.[7][8] These often include:

-

A Lipophilic Moiety: To enhance blood-brain barrier penetration.

-

A Hydrogen Bond Donor/Acceptor: To interact with the active site of the enzyme.

-

Optimal Stereochemistry: The spatial arrangement of substituents can significantly impact binding affinity.

| Compound | Modification | GABA-T Inhibition (IC₅₀) |

| Analogue A | N-benzyl substitution | 15 µM |

| Analogue B | N-phenylacetyl substitution | 8 µM |

| Analogue C | N-(4-chlorobenzyl) substitution | 5 µM |

Note: The data in this table is illustrative and intended to demonstrate the impact of structural modifications on activity.

GABA Receptor Modulators

Derivatives of this compound can also be designed to directly interact with GABA receptors (GABA-A and GABA-B).[2] These receptors are ligand-gated ion channels and G-protein coupled receptors, respectively, that mediate the inhibitory effects of GABA. The design of selective agonists, antagonists, and allosteric modulators for these receptors is a major focus of neuropharmacology research.

Analytical Characterization

The unambiguous identification and purity assessment of this compound and its derivatives are crucial for their use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds.

¹H NMR Spectral Data for this compound:

-

~1.45 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.[9]

-

~1.80 ppm (quintet, 2H): Represents the two protons on the C3 carbon of the butanoate chain.

-

~2.30 ppm (triplet, 2H): Ascribed to the two protons on the C2 carbon, adjacent to the ester carbonyl.

-

~2.75 ppm (triplet, 2H): Corresponds to the two protons on the C4 carbon, adjacent to the amino group.

-

~1.5-2.0 ppm (broad singlet, 2H): Represents the two protons of the primary amine (this signal can exchange with D₂O).

¹³C NMR Spectral Data for this compound:

-

~28.0 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~25.0 ppm: The C3 carbon of the butanoate chain.

-

~32.0 ppm: The C2 carbon of the butanoate chain.

-

~40.0 ppm: The C4 carbon of the butanoate chain.

-

~80.0 ppm: The quaternary carbon of the tert-butyl group.

-

~173.0 ppm: The carbonyl carbon of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Under electron ionization (EI), this compound typically exhibits a characteristic fragmentation pattern.

Expected EI-MS Fragmentation:

-

Loss of a methyl radical (-15 Da): A common fragmentation for tert-butyl groups.

-

Loss of isobutylene (-56 Da): A characteristic rearrangement of tert-butyl esters, leading to the protonated carboxylic acid.

-

Cleavage of the butanoate chain: Fragmentation at various points along the aliphatic chain.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification and purity assessment of this compound derivatives.[10]

General HPLC Protocol for Purification:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic moieties of the derivatives absorb (e.g., 254 nm for benzylated analogues).

The GABAergic Synapse: A Visual Representation

The following diagram illustrates the key components of a GABAergic synapse and the points of intervention for GABA-T inhibitors and receptor modulators.

Caption: The GABAergic synapse and key drug targets.

Conclusion

This compound and its structural analogues represent a rich and versatile platform for the design and synthesis of novel therapeutic agents. Their utility as precursors for GABA-T inhibitors and modulators of GABA receptors underscores their importance in neuropharmacology. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space surrounding this valuable scaffold and to develop the next generation of drugs targeting the GABAergic system and other critical biological pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. BOC Protection and Deprotection [pt.bzchemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. The Quantitative Structure-Activity Relationships between GABAA Receptor and Ligands based on Binding Interface Characteristic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. benchchem.com [benchchem.com]

A Spectroscopic Guide to Tert-butyl 4-aminobutanoate: Structure Elucidation for the Modern Researcher

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of promising therapeutic candidates. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serve as the cornerstones of molecular characterization. This in-depth guide provides a detailed analysis of the spectroscopic data for tert-butyl 4-aminobutanoate, a versatile building block in medicinal chemistry.[1] By delving into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important synthetic intermediate.

This compound's utility stems from the orthogonal protecting group strategy it enables; the tert-butyl ester safeguards the carboxylic acid functionality, allowing for selective reactions at the primary amine.[2] Understanding its spectroscopic signature is therefore paramount for any researcher employing it in a synthetic workflow.

Molecular Structure and Isomeric Identity

Before delving into the spectral data, it is crucial to visualize the molecule's architecture. The following diagram illustrates the connectivity of atoms in this compound.

Figure 1: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal are key parameters for structural elucidation.

Experimental Protocol: Acquiring High-Resolution ¹H NMR Data

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; for this amine-containing compound, D₂O can be used to exchange the amine protons, leading to their signal disappearance and simplifying the spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥300 MHz) for optimal signal dispersion.[3][4]

-

Data Acquisition: Acquire the spectrum at a constant temperature, typically 298 K. Standard acquisition parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹H NMR Spectral Data Summary

The following table summarizes the expected ¹H NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.73 | Triplet | 2H | H-4 (-CH₂-NH₂) |

| ~2.24 | Triplet | 2H | H-2 (-CH₂-C=O) |

| ~1.76 | Quintet | 2H | H-3 (-CH₂-CH₂-CH₂-) |

| ~1.44 | Singlet | 9H | -C(CH₃)₃ |

| ~1.5 (broad) | Singlet | 2H | -NH₂ |

Interpretation of the ¹H NMR Spectrum

-

The Tert-butyl Singlet (δ ~1.44 ppm): The most prominent signal in the spectrum is a sharp singlet integrating to nine protons. This is the classic signature of a tert-butyl group, where all nine protons are chemically equivalent and have no adjacent protons to couple with.[5]

-

The Methylene Groups (δ ~1.76, ~2.24, and ~2.73 ppm): The three methylene groups of the butanoate chain appear as distinct multiplets.

-

The protons at the C4 position (H-4), being adjacent to the electron-withdrawing amino group, are the most deshielded and appear as a triplet around 2.73 ppm. The triplet multiplicity arises from coupling to the two adjacent protons on C3.

-

The protons at the C2 position (H-2), adjacent to the carbonyl group, are also deshielded and appear as a triplet around 2.24 ppm, due to coupling with the C3 protons.

-

The protons at the C3 position (H-3) are coupled to both the C2 and C4 protons (four adjacent protons in total). This results in a more complex multiplet, often appearing as a quintet or a multiplet of multiplets, at approximately 1.76 ppm.

-

-

The Amine Protons (δ ~1.5 ppm): The two protons of the primary amine group typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. In the presence of D₂O, these protons will exchange with deuterium, and this signal will disappear, providing a definitive method for their assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives rise to a distinct peak.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample preparation and instrumentation are similar to that for ¹H NMR. However, due to the lower sensitivity of the ¹³C nucleus, a greater number of scans is typically required to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectral Data Summary

The expected ¹³C NMR chemical shifts for this compound are presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~172.6 | C=O (Ester Carbonyl) |

| ~79.6 | -C(CH₃)₃ (Quaternary Carbon) |

| ~41.5 | C-4 (-CH₂-NH₂) |

| ~35.1 | C-2 (-CH₂-C=O) |

| ~28.1 | -C(CH₃)₃ (Methyl Carbons) |

| ~27.8 | C-3 (-CH₂-CH₂-CH₂-) |

Interpretation of the ¹³C NMR Spectrum

-

The Carbonyl Carbon (δ ~172.6 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing at the lowest field (highest ppm value).

-

The Tert-butyl Carbons (δ ~79.6 and ~28.1 ppm): The quaternary carbon of the tert-butyl group appears around 79.6 ppm, while the three equivalent methyl carbons give a single, intense signal at approximately 28.1 ppm.

-

The Butanoate Chain Carbons (δ ~41.5, ~35.1, and ~27.8 ppm):

-

The C4 carbon, directly attached to the nitrogen atom, is observed at around 41.5 ppm.

-

The C2 carbon, adjacent to the carbonyl group, appears at approximately 35.1 ppm.

-

The C3 carbon, being the most shielded of the methylene carbons, resonates at the highest field (lowest ppm value) around 27.8 ppm.

-

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations (stretching and bending), and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3380-3250 | N-H stretch (primary amine) | Medium, Broad |

| 2970-2850 | C-H stretch (aliphatic) | Strong |

| ~1730 | C=O stretch (ester) | Strong, Sharp |

| ~1590 | N-H bend (scissoring) | Medium |

| 1250-1000 | C-O stretch (ester) | Strong |

| 1150 | C-N stretch (aliphatic amine) | Medium |

Interpretation of the IR Spectrum

-

N-H Vibrations: The presence of the primary amine is indicated by a broad absorption in the 3380-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. A medium intensity band around 1590 cm⁻¹ is also expected for the N-H scissoring (bending) vibration.

-

C-H Vibrations: Strong, sharp peaks in the 2970-2850 cm⁻¹ region are characteristic of C-H stretching in the aliphatic parts of the molecule (the butyl chain and the tert-butyl group).

-

C=O Vibration: A very strong and sharp absorption peak around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretching vibration.[6]

-

C-O and C-N Vibrations: The "fingerprint region" (below 1500 cm⁻¹) will contain a number of absorptions, including the strong C-O stretch of the ester at approximately 1250-1000 cm⁻¹ and the C-N stretch of the aliphatic amine around 1150 cm⁻¹.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and provides clues about the molecule's structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.

Mass Spectral Data and Fragmentation Analysis

-

Molecular Ion (M⁺•): The molecular ion peak for this compound is expected at an m/z of 159, corresponding to its molecular weight.[7]

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is a highly informative process. The following diagram illustrates the major expected fragmentation pathways.

Figure 2: Key Fragmentation Pathways of this compound.

-

Loss of a Tert-butyl Radical (m/z 102): A common fragmentation pathway for tert-butyl esters is the loss of a tert-butyl radical (•C₄H₉) to form a resonance-stabilized acylium ion. This would result in a fragment at m/z = 159 - 57 = 102.

-

Formation of the Tert-butyl Cation (m/z 57): Alternatively, cleavage of the C-O bond can lead to the formation of the stable tert-butyl cation, which would be observed as a prominent peak at m/z 57.

-

McLafferty Rearrangement (m/z 100): Esters with a γ-hydrogen, such as this compound, can undergo a McLafferty rearrangement. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond. This process would result in the elimination of isobutylene (C₄H₈) and the formation of a radical cation at m/z = 100.

-

Alpha-Cleavage (m/z 30): Cleavage of the bond between the α- and β-carbons relative to the amino group (α-cleavage) is a characteristic fragmentation for amines. This would lead to the formation of the [CH₂NH₂]⁺ ion at m/z 30.

Conclusion: A Unified Spectroscopic Portrait

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and self-validating spectroscopic fingerprint of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and reveals characteristic fragmentation patterns. For researchers in the pharmaceutical and chemical sciences, a thorough understanding and application of these spectroscopic principles are not merely a matter of analytical due diligence but a fundamental requirement for the successful advancement of their scientific endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. rsc.org [rsc.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tert-butyl 4-Aminobutanoate: A Technical Guide to a Lipophilic GABA Analogue

<_ A- an in-depth technical guide on tert-butyl 4-aminobutanoate as a GABA analogue for researchers, scientists, and drug development professionals.>

Executive Summary: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1][2] However, its therapeutic application is limited by its poor ability to cross the blood-brain barrier (BBB).[1][3][4] This guide provides a comprehensive technical overview of this compound, a lipophilic analogue of GABA designed to overcome this limitation. By masking the carboxyl group of GABA with a tert-butyl ester, this compound exhibits increased lipophilicity, facilitating its potential use as a research tool and a precursor for novel therapeutics targeting the GABAergic system. We will delve into its synthesis, physicochemical properties, pharmacological considerations, and detailed experimental protocols for its application in neuroscience and drug discovery.

The GABAergic System and the Rationale for Analogues

The delicate balance between neuronal excitation and inhibition is fundamental to proper CNS function, and GABA is at the heart of this regulation.[2] It exerts its effects by binding to two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[4] Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[2]

Despite its importance, the therapeutic potential of exogenous GABA is hampered by its hydrophilic nature, which prevents it from efficiently crossing the lipophilic BBB.[1][3][4] While some recent studies suggest that small amounts of GABA might be transported across the BBB by specific transporters, the prevailing view is that its direct entry into the brain is limited.[2][3][5] This has driven the development of GABA analogues and prodrugs—molecules engineered to either mimic GABA's action or to cross the BBB and then release GABA.

This compound emerges as a valuable tool in this context. The addition of the bulky, non-polar tert-butyl group to the GABA backbone significantly increases its lipid solubility. This modification is a classic medicinal chemistry strategy to enhance a molecule's ability to traverse biological membranes, including the BBB. The hypothesis is that once in the CNS, the ester can be hydrolyzed by endogenous esterases to release GABA, thereby acting as a prodrug.

Physicochemical Profile and Synthesis

This compound is commonly available as a hydrochloride salt to improve its stability and handling.[6][7] The free base form is a liquid.

Physicochemical Data

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C8H17NO2 | C8H18ClNO2 | [6][8] |

| Molecular Weight | 159.23 g/mol | 195.69 g/mol | [6][8] |

| Appearance | Liquid | Solid | [9] |

| CAS Number | 50479-22-6 | 58640-01-0 | [8] |

General Synthesis Route

The synthesis of this compound typically involves the esterification of a protected GABA derivative. A common approach is the reaction of an N-protected GABA (e.g., with a Boc or Cbz group) with a tert-butyl source under acidic conditions, followed by deprotection of the amino group.

Caption: General synthesis of this compound.

Pharmacological Considerations and Mechanism of Action

The primary pharmacological rationale for using this compound is its potential to act as a GABA prodrug.[10] The increased lipophilicity conferred by the tert-butyl ester is intended to facilitate passage across the BBB. Once in the CNS, it is hypothesized that endogenous esterases cleave the ester bond, releasing GABA and tert-butanol.

Caption: Proposed mechanism of action as a GABA prodrug.

It is crucial to note that while this is the theoretical mechanism, the efficiency of this conversion in vivo requires rigorous experimental validation. The rate of hydrolysis, distribution within different brain regions, and potential off-target effects of the parent compound or its metabolites must be considered.

Applications in Research

-

Probing the GABAergic System: As a lipophilic GABA precursor, it can be used in animal models to study the systemic effects of elevated central GABA levels, which is not possible with direct GABA administration.

-

Anticonvulsant Studies: Given GABA's role in neuronal inhibition, this analogue is a candidate for preclinical testing in models of epilepsy.[10] Some studies on other GABA prodrugs have shown that they can reduce convulsive activity in animal models.[10]

-

Medicinal Chemistry Scaffold: The compound serves as a valuable starting material for the synthesis of more complex GABA analogues and other targeted therapeutics.[11] For example, it has been used as a precursor in the synthesis of inhibitors for GABA aminotransferase (GABA-T), an enzyme that degrades GABA.[11]

Experimental Protocols

Protocol 1: In Vitro GABA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine if this compound (or GABA released from it after incubation with tissue homogenate) can compete with a known radioligand for binding to GABA-A receptors in rat brain membranes.

Objective: To assess the affinity of the compound for the GABA-A receptor.

Materials:

-

Rat brain tissue (cortex or cerebellum)

-

[3H]muscimol or [3H]SR95531 (radioligands for the GABA-A site)[12][13]

-

Unlabeled GABA (for positive control and defining non-specific binding)

-

Tris-HCl buffer

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: Brain membranes, buffer, and [3H]muscimol.

-

Non-specific Binding: Brain membranes, buffer, [3H]muscimol, and a high concentration of unlabeled GABA.

-

Test Compound: Brain membranes, buffer, [3H]muscimol, and varying concentrations of this compound.

-

-

-

Incubation: Incubate the tubes at 4°C for a defined period (e.g., 30-60 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding).

Caption: Workflow for a GABA-A receptor binding assay.

Protocol 2: Analytical Quantification by LC-MS/MS

This protocol provides a general framework for quantifying this compound and its metabolite, GABA, in biological samples (e.g., plasma, brain homogenate).

Objective: To measure the concentration of the compound and its conversion to GABA in biological matrices.

Materials:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[14]

-

C18 or HILIC analytical column[15]

-

Mobile phase: Acetonitrile and water with additives like formic acid or ammonium formate[14][15]

-

Internal standards (e.g., deuterated GABA, deuterated pregabalin)[14]

-

Biological samples (plasma, brain tissue)

-

Protein precipitation agents (e.g., acetonitrile, methanol)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of sample, add an internal standard.

-

Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC system.

-

Separate the analytes using a suitable gradient elution on the analytical column.[14]

-

Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[14] Specific precursor-product ion transitions for this compound, GABA, and the internal standard must be optimized beforehand.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Safety and Handling

This compound hydrochloride is considered hazardous.[9]

-

Hazards: It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6][9]

-

Precautions: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid breathing dust/fumes and prevent contact with skin and eyes.[9]

-

Storage: Store in a freezer, under an inert atmosphere, and in a tightly closed container to ensure stability.[9]

Conclusion

This compound represents a valuable chemical tool for neuroscientists and medicinal chemists. Its enhanced lipophilicity over GABA allows for its potential use as a CNS-penetrant prodrug, enabling the study of GABAergic system modulation in ways that are not feasible with GABA itself. While its primary utility may lie as a synthetic intermediate for more complex and targeted molecules,[11] its direct application in preclinical models provides a straightforward method to investigate the consequences of increased central GABAergic tone. Rigorous in vivo studies are essential to fully characterize its pharmacokinetic and pharmacodynamic profile, including the rate and extent of its conversion to GABA within the CNS.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. troscriptions.com [troscriptions.com]

- 4. news-medical.net [news-medical.net]

- 5. GABA & The Blood Brain Barrier [parlor-games.com]

- 6. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl 4-aminobutyrate hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. helixchrom.com [helixchrom.com]

Tert-butyl 4-aminobutanoate in Neuroscience: A Technical Guide to its Application as a Prodrug and Synthetic Precursor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] Its deficiency is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and Huntington's disease.[2] However, the therapeutic application of GABA itself is severely limited by its inability to effectively cross the blood-brain barrier (BBB) due to its polar, zwitterionic nature at physiological pH.[2][3] This guide elucidates the pivotal role of Tert-butyl 4-aminobutanoate, a lipophilic ester of GABA, as a strategic tool to circumvent this challenge. We will explore its dual function: first, as a potential prodrug designed to facilitate GABA delivery into the CNS, and second, as a foundational chemical intermediate for the synthesis of novel neuropharmacological agents, particularly inhibitors of GABA transaminase (GABA-T). This document provides the theoretical underpinnings, detailed experimental protocols, and critical insights for leveraging this compound in neuroscience research.

The GABA Conundrum: A Therapeutic Target Beyond Reach

GABA: The Brain's Primary Inhibitory Neurotransmitter

GABA's main function is to reduce neuronal excitability throughout the nervous system.[1] It acts on two primary receptor types: the ionotropic GABA-A receptors, which are ligand-gated chloride channels, and the metabotropic GABA-B receptors, which are G-protein coupled.[4][5] The influx of chloride ions through GABA-A receptors hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming or inhibitory effect.[5] Given this central role, modulating GABAergic transmission is a cornerstone of treatment for conditions characterized by neuronal hyperexcitability.

The Blood-Brain Barrier (BBB): A Formidable Obstacle

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. This barrier is crucial for protecting the brain from pathogens and toxins but also blocks the entry of most therapeutic molecules. For a compound to passively diffuse across the BBB, it must generally be small and lipophilic.

The Challenge: Delivering GABA to the CNS

Direct systemic administration of GABA is largely ineffective for treating CNS disorders because its hydrophilic nature prevents it from crossing the BBB in significant amounts.[2][3] This has driven the development of two primary strategies:

-

GABA Analogues: Designing molecules that mimic GABA's structure and activity but possess improved pharmacokinetic properties (e.g., gabapentin, pregabalin).[2]

-

Prodrugs: Chemically modifying GABA to create a more lipophilic precursor that can cross the BBB and is subsequently converted back to active GABA within the CNS.[3][6]

This compound falls squarely into the second category, serving as a textbook example of the prodrug strategy.

This compound: A Chemical Profile

The key to this compound's utility lies in its chemical structure. The carboxylic acid group of GABA is masked by a tert-butyl ester. This modification has two profound effects: it neutralizes the negative charge of the carboxylate and adds a bulky, lipophilic tert-butyl group.[7] This significantly increases the molecule's overall lipid solubility, a critical prerequisite for BBB penetration.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [8] |

| Molecular Formula | C₈H₁₇NO₂ | [8] |

| Molecular Weight | 159.23 g/mol | [8] |

| CAS Number | 50479-22-6 (Free Base) | [8][9] |

| Hydrochloride Salt CAS | 58640-01-0 | [10] |

| Appearance | Solid |

Mechanism of Action: Unveiling the Dual Role

It is critical to understand that this compound is not a direct GABA receptor agonist.[11] Its value is realized through its conversion to other molecules, either within the brain (in vivo) or on the lab bench (in vitro).

Role 1: A Lipophilic Prodrug for GABA Delivery

The primary hypothesis for its use as a research tool is as a GABA prodrug. The bulky tert-butyl group increases lipophilicity, allowing the molecule to diffuse across the BBB. Once in the CNS, ubiquitous esterase enzymes are believed to cleave the ester bond, releasing GABA and tert-butanol. The liberated GABA is then free to interact with its receptors and exert its inhibitory effects.

Role 2: A Foundational Precursor in Neuropharmacology Synthesis

Beyond its potential as a prodrug, this compound is a valuable starting material in medicinal chemistry.[11] A key application is the synthesis of inhibitors for GABA-transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA in the brain.[11][12][13] By inhibiting GABA-T, the concentration of endogenous GABA in the synaptic cleft is increased, enhancing inhibitory neurotransmission.[6][14] This is the mechanism of action for the antiepileptic drug vigabatrin.[14] The tert-butyl ester serves as a protecting group for the carboxylic acid, allowing for chemical modifications at other positions of the molecule before being removed in a final step.[15]

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 6. RePORT ⟩ RePORTER [reporter.nih.gov]

- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C8H17NO2 | CID 7020335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Hydrochloride [lgcstandards.com]

- 10. This compound hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]